molecular formula C20H32O8Zr B099660 Zirconium acetylacetonate CAS No. 17501-44-9

Zirconium acetylacetonate

Cat. No.: B099660
CAS No.: 17501-44-9
M. Wt: 491.7 g/mol
InChI Key: YOBOXHGSEJBUPB-UHFFFAOYSA-N
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Description

This compound is a white solid that exhibits high solubility in nonpolar organic solvents but is not soluble in simple hydrocarbons . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Zirconium acetylacetonate, also known as Orgatix ZC 150, is a coordination complex derived from the acetylacetonate anion and zirconium ions . This compound is widely used as a precursor for nanoparticle research, polymer science, and catalysis . Its primary targets are the molecules or structures it interacts with during these processes.

Mode of Action

The compound interacts with its targets through the formation of a six-membered chelate ring, typically binding both oxygen atoms to the metal . This interaction results in the formation of metal enolates, which are widely used as building blocks in modern organic synthesis . The compound’s reactivity and regio- and stereoselectivity have been attributed to aggregation .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, in the synthesis of Zirconium-based nanomaterials, the compound undergoes thermal decomposition, forming important zirconium intermediates . These intermediates then participate in various reactions, leading to the formation of the desired nanomaterials .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it’s used as a sol-gel precursor to synthesize Zirconium-based nanomaterials with photocatalytic activity . It’s also used as an additive to improve the performance of the electron transport layer in perovskite solar cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the choice of dilution gas significantly influences the temperature profile and residence times in the microreactor, affecting the thermal decomposition of the compound . Furthermore, the surface roughness of the nanostructure can influence the adhesion force and early attachment of Streptococcus mutans on the zirconia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium acetylacetonate is typically synthesized by reacting zirconium oxychloride with acetylacetone. The reaction proceeds as follows:

ZrOCl2+4HacacZr(acac)4+2HCl+H2O\text{ZrOCl}_2 + 4 \text{Hacac} \rightarrow \text{Zr(acac)}_4 + 2 \text{HCl} + \text{H}_2\text{O} ZrOCl2​+4Hacac→Zr(acac)4​+2HCl+H2​O

where Hacac represents acetylacetone . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Zirconium acetylacetonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other by-products.

    Reduction: Reduction reactions can convert this compound into lower oxidation state zirconium compounds.

    Substitution: The acetylacetonate ligands can be substituted with other ligands, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

    Substitution: Ligand exchange reactions often involve other diketones or similar ligands under controlled temperatures and solvent conditions.

Major Products:

    Oxidation: Zirconium oxide (ZrO₂)

    Reduction: Lower oxidation state zirconium compounds

    Substitution: Various zirconium complexes with different ligands

Scientific Research Applications

Zirconium acetylacetonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Zirconium(IV) chloride (ZrCl₄)
  • Zirconium(IV) nitrate (Zr(NO₃)₄)
  • Zirconium(IV) sulfate (Zr(SO₄)₂)

Comparison: Zirconium acetylacetonate is unique due to its high solubility in nonpolar organic solvents and its stability in various chemical environments. Unlike zirconium chloride or nitrate, which are more reactive and less stable, this compound provides a more controlled reactivity, making it suitable for precise applications in material science and catalysis .

Properties

CAS No.

17501-44-9

Molecular Formula

C20H32O8Zr

Molecular Weight

491.7 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;zirconium

InChI

InChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;

InChI Key

YOBOXHGSEJBUPB-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zr+4]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zr]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr]

Key on ui other cas no.

17501-44-9

physical_description

Off-white powder;  [MSDSonline]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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